molecular formula C12H16N2O B10823178 Psilocin-d6

Psilocin-d6

Cat. No.: B10823178
M. Wt: 210.30 g/mol
InChI Key: SPCIYGNTAMCTRO-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Psilocin-d6 is a deuterated analog of psilocin (4-HO-DMT), a primary serotonergic psychedelic and the active metabolite of psilocybin . This high-purity internal standard is essential for the accurate gas chromatography (GC) or liquid chromatography (LC) mass spectrometry (MS) quantification of psilocin and its prodrug, psilocybin, in various biological matrices . Its core research value lies in mitigating matrix effects and correcting for analyte loss during sample preparation, thereby ensuring data integrity and reliability in quantitative analyses. The compound is specifically designed for advanced research and forensic applications. It is critical for studying the complex metabolism of psilocin, which involves major pathways such as glucuronidation (via UGT1A10 and UGT1A9) to form psilocin-O-glucuronide and oxidative pathways (involving CYP2D6 and CYP3A4 enzymes) leading to metabolites like 4-hydroxyindole-3-acetic acid (4-HIAA) . As the understanding of psilocybin's therapeutic potential for conditions like treatment-resistant depression grows, this compound provides a vital tool for conducting robust pharmacokinetic studies and investigating potential drug-drug interactions . Psilocin exerts its psychedelic and potential antidepressant effects primarily as an agonist or partial agonist at the serotonin 5-HT2A receptor, with significant activity at other serotonin receptors including 5-HT1A, 5-HT2C, and 5-HT2B . This compound itself is intended for analytical traceability and method validation and is not for investigating these pharmacodynamic mechanisms. This product is strictly for research use in laboratory settings. It is not for diagnostic use, in humans or animals, or for any form of personal consumption. Psilocin and its analogs are regulated as Schedule I compounds in the United States and are subject to similar controls in many other countries; buyers are responsible for ensuring compliance with all applicable laws and regulations governing the possession and use of controlled substance analogs .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

210.30 g/mol

IUPAC Name

3-[2-[bis(trideuteriomethyl)amino]ethyl]-1H-indol-4-ol

InChI

InChI=1S/C12H16N2O/c1-14(2)7-6-9-8-13-10-4-3-5-11(15)12(9)10/h3-5,8,13,15H,6-7H2,1-2H3/i1D3,2D3

InChI Key

SPCIYGNTAMCTRO-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCC1=CNC2=C1C(=CC=C2)O)C([2H])([2H])[2H]

Canonical SMILES

CN(C)CCC1=CNC2=C1C(=CC=C2)O

Origin of Product

United States

Preparation Methods

Core Synthetic Strategy

This compound is synthesized via a modified Nichols pathway, incorporating deuterium at the N,N-dimethylamino group. The key steps involve:

  • Indole functionalization : Introduction of a carbonyl group at the 4-position of the indole core.

  • Deuterated amidation : Reaction with deuterated dimethylamine (dimethyl-d₆ amine) to form a deuterated amide intermediate.

  • Reduction : Conversion of the amide to the deuterated amine using lithium aluminum hydride (LiAlH₄).

  • Purification : Isolation via chromatography or salt formation to achieve high isotopic purity.

A representative synthesis from 4-hydroxyindole is outlined below:

4-hydroxyindole(COCl)₂, Et₂O4-chlorooxalylindole(CD₃)₂NHdeuterated amideLiAlH₄This compound\text{4-hydroxyindole} \xrightarrow{\text{(COCl)₂, Et₂O}} \text{4-chlorooxalylindole} \xrightarrow{\text{(CD₃)₂NH}} \text{deuterated amide} \xrightarrow{\text{LiAlH₄}} \text{this compound}

Deuterium Incorporation

Deuteration occurs exclusively at the N-methyl groups, achieved by substituting standard dimethylamine with dimethyl-d₆ amine (hexadeutero-dimethylamine) during amidation. This ensures ≥99% isotopic purity, critical for avoiding metabolic interference in analytical applications.

Optimization of Reaction Conditions

Amidation Step

The amidation of 4-chlorooxalylindole with dimethyl-d₆ amine is conducted in anhydrous tetrahydrofuran (THF) at 0–20°C. Key parameters include:

  • Stoichiometry : A 1.2:1 molar ratio of dimethyl-d₆ amine to oxalyl chloride prevents over-alkylation.

  • Base selection : Cesium carbonate (Cs₂CO₃) enhances yield by mitigating side reactions.

ParameterOptimal ConditionYield Improvement
SolventAnhydrous THF78% → 84%
Temperature0°C → 20°C (gradient)15% reduction in byproducts
Reaction time3 hoursN/A

Reduction with LiAlH₄

The reduction of the deuterated amide to this compound requires strict anhydrous conditions. LiAlH₄ in 2-methyltetrahydrofuran (2-MeTHF) at reflux achieves 84% yield. Alternative reductants (e.g., NaBH₄) result in incomplete reduction.

Purification and Stability

Chromatographic Purification

This compound is purified via preparative HPLC using a methanol/ammonium bicarbonate buffer (50 mM, pH 8.5). Post-purification, the compound is converted to its fumarate salt to enhance stability.

Purification StepPurity Before/AfterNotes
HPLC (C18 column)85% → 98%Removes LiAlH₄ residues
Fumarate precipitation98% → ≥99.9%Enhances crystalline stability

Thermal Stability

This compound exhibits superior stability compared to non-deuterated psilocin. Accelerated degradation studies at 60°C show:

Salt FormHalf-life (minutes)Psilocin Remaining (24 h)
HCl3,0000%
Ascorbate9,00042%
Fumarate12,00068%

Analytical Characterization

Mass Spectrometry

This compound displays a molecular ion peak at m/z 210.31 (C₁₂H₁₀D₆N₂O), with a 6-Da shift relative to non-deuterated psilocin (m/z 204.27). Fragmentation patterns confirm deuterium localization at the dimethylamino group.

Nuclear Magnetic Resonance (NMR)

¹H NMR (D₂O, 400 MHz):

  • δ 6.85 (1H, s, indole H-5)

  • δ 3.45 (4H, t, -CH₂-ND₂(CD₃)₂)

  • Absence of N-CH₃ signals (replaced by CD₃).

Industrial-Scale Synthesis

Scalability Challenges

  • Cost of deuterated reagents : Dimethyl-d₆ amine is ~50× more expensive than standard dimethylamine.

  • Isotopic dilution : Trace protiated solvents reduce deuterium purity, necessitating rigorous drying.

Process Innovations

  • Continuous-flow hydrogenation : Reduces reaction time by 40%.

  • In-situ quenching : Minimizes degradation during workup .

Chemical Reactions Analysis

Types of Reactions: Psilocin-d6 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form psilocybin-d6, a phosphorylated derivative.

    Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Various catalysts can be used to facilitate these reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as psilocybin-d6 and other modified tryptamines .

Scientific Research Applications

Psilocin-d6 has a wide range of applications in scientific research:

Mechanism of Action

Psilocin-d6 exerts its effects primarily through its interaction with serotonin receptors in the brain. It acts as a non-selective agonist at many serotonin receptors, especially the 5-HT2A receptor. This interaction leads to changes in gene expression and neural circuitry, particularly in areas of the brain associated with mood and perception. The downstream effects include alterations in the default mode network and the amygdala, which are thought to mediate its psychedelic and potential antidepressant effects .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Psilocin (4-Hydroxy-N,N-Dimethyltryptamine)

  • Key Differences: Property Psilocin-d6 Psilocin Molecular Weight 210.3 g/mol 204.27 g/mol Deuterium Substitution Six deuterium atoms None Stability Enhanced metabolic stability due to deuterium kinetic isotope effect Susceptible to oxidative degradation Analytical Use Internal standard Target analyte

This compound retains the core indole and hydroxyl functional groups of psilocin but exhibits distinct physicochemical properties due to deuterium substitution. This substitution reduces metabolic degradation rates, a critical advantage in pharmacokinetic studies .

Psilocybin (4-Phosphoryloxy-N,N-Dimethyltryptamine)

  • Key Differences: Property this compound Psilocybin Functional Group Hydroxyl (-OH) Phosphate ester Bioactivity Non-psychoactive (analytical use) Prodrug (converted to psilocin in vivo) Molecular Weight 210.3 g/mol 284.25 g/mol

Psilocybin, the phosphorylated prodrug of psilocin, differs in metabolic activation pathways. Unlike this compound, psilocybin requires enzymatic dephosphorylation to exert psychoactive effects, making it pharmacologically distinct .

5-MeO-DMT-d6 (5-Methoxy-N,N-Dimethyltryptamine-d6)

  • Key Differences :

    Property This compound 5-MeO-DMT-d6
    Substitution Pattern 4-hydroxy 5-methoxy
    Applications Psilocin quantification Serotonergic receptor studies

Both compounds are deuterated tryptamines, but their substitution patterns (4-hydroxy vs. 5-methoxy) lead to divergent receptor binding affinities and research applications .

Functional Comparison with Similar Compounds

LSD-d3 (Lysergic Acid Diethylamide-d3)

  • Key Differences :

    Property This compound LSD-d3
    Core Structure Tryptamine Ergoline
    Analytical Role Psilocin quantification LSD quantification
    Regulatory Status Schedule I (U.S.) Schedule I (U.S.)

While both are deuterated internal standards for psychedelic compounds, their structural divergence necessitates distinct chromatographic protocols .

THC-d3 (Δ9-Tetrahydrocannabinol-d3)

  • Key Differences: Property this compound THC-d3 Class Tryptamine Cannabinoid Applications Forensic toxicology Cannabis potency testing

THC-d3 exemplifies functional similarity as a deuterated internal standard but belongs to a chemically unrelated class .

Analytical and Pharmacokinetic Comparisons

Mass Spectrometry Performance

  • Signal Interference: this compound’s +6 Dalton mass shift eliminates overlap with psilocin’s molecular ion (m/z 205 → 211), a critical advantage over non-deuterated analogs like bufotenine-d3 (+3 Da shift), which may still overlap with metabolites .

Metabolic Stability

  • Half-Life : In vitro studies suggest this compound exhibits a 20–30% longer half-life than psilocin in hepatic microsomes due to deuterium’s kinetic isotope effect, reducing first-pass metabolism .

Q & A

Q. What methodological considerations are critical when using Psilocin-d6 as an internal standard in quantitative LC-MS/MS assays?

this compound, a deuterated analog, is widely employed to enhance accuracy in analyte quantification by compensating for matrix effects and ion suppression. Key steps include:

  • Isotopic Purity Validation : Ensure ≥98% deuterium incorporation via high-resolution mass spectrometry (HRMS) and NMR spectroscopy to avoid interference from non-deuterated species .
  • Matrix-Matched Calibration : Prepare calibration curves in biological matrices (e.g., plasma, urine) to account for recovery variations .
  • Co-elution Monitoring : Confirm this compound co-elutes with the target analyte (psilocin) to validate retention time alignment .

Q. How can researchers design experiments to assess this compound stability under varying storage conditions?

Stability studies should follow a factorial design:

  • Variables : Temperature (-80°C to 25°C), pH (1–10), and exposure to light .
  • Time Points : Evaluate degradation at 0, 24, 48, and 72 hours using stability-indicating assays (e.g., HPLC-UV with forced degradation under acidic/alkaline conditions) .
  • Statistical Analysis : Use ANOVA to identify significant degradation trends, with degradation thresholds set at ≤15% deviation from baseline .

Advanced Research Questions

Q. What strategies resolve conflicting pharmacokinetic data for this compound in cross-species studies?

Discrepancies often arise from interspecies metabolic differences. A systematic approach includes:

  • Meta-Analysis : Aggregate data from preclinical models (rodents, primates) and human trials, applying PICOT criteria to standardize comparisons (Population: Species; Intervention: Dose; Comparison: Metabolic pathways; Outcome: Bioavailability; Time: Sampling intervals) .
  • CYP Enzyme Profiling : Use hepatic microsomal assays to quantify cytochrome P450 isoform contributions to this compound metabolism, identifying species-specific clearance mechanisms .
  • Bayesian Modeling : Integrate prior pharmacokinetic data to refine posterior estimates of volume of distribution (Vd) and half-life (t½) .

Q. How can researchers optimize collision-induced dissociation (CID) parameters for this compound in tandem mass spectrometry?

Method optimization requires iterative testing:

  • Ionization Mode : Electrospray ionization (ESI) in positive mode, with source parameters (gas flow, temperature) tuned to maximize [M+H]+ signal .
  • CID Energy Calibration : Test collision energies (10–35 eV) to balance precursor fragmentation and product ion abundance; prioritize m/z 205.1 (this compound) and m/z 58.1 (deuterated fragment) .
  • Validation : Conduct inter-day precision tests (CV ≤10%) and limit of detection (LOD) studies (≤0.1 ng/mL) to confirm robustness .

Q. What experimental frameworks address reproducibility challenges in this compound neuropharmacology studies?

To mitigate variability:

  • Blinded Randomization : Assign animal cohorts to treatment/control groups using stratified randomization based on baseline behavioral scores .
  • Dose-Response Curves : Test 3–5 log-spaced doses (0.1–10 mg/kg) to establish EC50 values for serotonin receptor binding assays .
  • Data Transparency : Publish raw electrophysiological datasets (e.g., patch-clamp recordings) in repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Methodological Guidance

Q. What criteria define a robust hypothesis when investigating this compound’s entourage effects in psychedelic mixtures?

Hypotheses should meet FINER criteria:

  • Feasible : Access to purified this compound and botanical extracts (e.g., Psilocybe spp.) .
  • Novel : Test interactions with co-occurring alkaloids (e.g., baeocystin) via isobolographic analysis .
  • Ethical : Adhere to controlled substance regulations (DEA Schedule I compliance) .

Q. How should longitudinal studies control for this compound’s acute tolerance in behavioral models?

  • Washout Periods : Minimum 7-day intervals between doses to prevent tachyphylaxis .
  • Crossover Design : Assign subjects to multiple treatment sequences (e.g., placebo → low dose → high dose) to isolate dose-dependent effects .
  • Endpoint Harmonization : Use standardized scales (e.g., 5-Dimensional Altered States of Consciousness) to reduce observer bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.